trans-4-Aminocyclohexyl p-tolunesulphonate HBr
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-aminocyclohexyl) 4-methylbenzenesulfonate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.BrH/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12;/h2-3,8-9,11-12H,4-7,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIKRGMVRGNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Diffraction Studies for Structural Elucidation
Solid-State Structural Characterization via X-ray Crystallography
In similar structures, such as N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, molecules are linked via N—H⋯N hydrogen bonds. nih.gov For the title compound, the primary intermolecular interactions would involve the ammonium (B1175870) group and the bromide and tosylate ions. The general hierarchy of interactions would be:
N+-H···Br- Hydrogen Bonds: Strong charge-assisted hydrogen bonds between the ammonium cation and the bromide anion.
N+-H···O=S Hydrogen Bonds: Hydrogen bonds between the ammonium cation and the oxygen atoms of the sulfonate group.
C-H···O and C-H···Br Interactions: Weaker hydrogen bonds involving the C-H bonds of the cyclohexane (B81311) and tosyl groups as donors and the sulfonate oxygens and bromide ion as acceptors.
These interactions would likely result in a densely packed, three-dimensional network.
The trans-1,4-disubstituted cyclohexane ring is conformationally well-behaved. In the crystalline state, it is expected to exist in a stable chair conformation. wikipedia.org For trans-1,4-disubstituted cyclohexanes, the diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of severe 1,3-diaxial steric interactions. doubtnut.comyoutube.com
Therefore, in the solid state, the -NH3+ group and the -OTs (p-toluenesulfonate) group will almost certainly occupy the equatorial positions on the cyclohexane ring. This diequatorial arrangement minimizes steric strain and leads to the most thermodynamically stable conformation. doubtnut.comyoutube.com In the solid state of similar compounds like trans-1,4-dihalogenocyclohexanes, the molecules are found exclusively in the diequatorial (e,e) configuration. researchgate.net
Table 1: Expected Crystallographic and Conformational Parameters for trans-4-Aminocyclohexyl p-toluenesulfonate HBr
| Parameter | Expected Value/Observation |
|---|---|
| Cyclohexane Ring Conformation | Chair |
| Substituent Orientation | Diequatorial (e,e) |
| Primary Intermolecular Interactions | N+-H···Br- and N+-H···O=S hydrogen bonds |
| Secondary Intermolecular Interactions | C-H···O, C-H···Br, and π-π stacking |
Detailed Spectroscopic Analysis of Vibrational and Electronic Transitions
Spectroscopic techniques are invaluable for confirming the functional groups present in trans-4-Aminocyclohexyl p-toluenesulfonate HBr and for elucidating its conformational properties in different states.
Vibrational spectroscopy provides a fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of an ammonium salt like ammonium bromide typically shows characteristic bands for the ammonium ion. nih.govaip.org The N-H stretching vibrations of the -NH3+ group are expected to appear as a broad band in the region of 3200-2800 cm-1. The N-H bending vibrations are typically observed around 1600-1500 cm-1. researchgate.net
The p-toluenesulfonate group has several characteristic absorptions. Strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected around 1250-1150 cm-1 and 1050-1000 cm-1, respectively. sci-hub.se The S-O stretching vibration is typically found in the 900-700 cm-1 region. Aromatic C-H stretching vibrations will be observed above 3000 cm-1, and aromatic C=C stretching vibrations will appear in the 1600-1450 cm-1 range.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric S=O stretching of the tosylate group is expected to be a strong band in the Raman spectrum. researchgate.net The aromatic ring vibrations of the tosyl group will also be prominent. For sodium p-toluenesulfonate, characteristic Raman bands are observed. chemicalbook.com
Table 2: Predicted Key Vibrational Bands for trans-4-Aminocyclohexyl p-toluenesulfonate HBr
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| -NH₃⁺ | N-H Stretch | 3200-2800 (broad) | Medium-Strong (IR) |
| -NH₃⁺ | N-H Bend | 1600-1500 | Medium (IR) |
| -SO₃⁻ | Asymmetric S=O Stretch | 1250-1150 | Strong (IR) |
| -SO₃⁻ | Symmetric S=O Stretch | 1050-1000 | Strong (IR, Raman) |
| Aromatic C-H | C-H Stretch | 3100-3000 | Medium-Weak (IR) |
| Aromatic C=C | C=C Stretch | 1600-1450 | Medium (IR, Raman) |
| Cyclohexane C-H | C-H Stretch | 2950-2850 | Strong (IR) |
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of the p-toluenesulfonate group are expected to appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. scispace.com The methyl protons of the tosyl group will give a singlet at around δ 2.4 ppm. scispace.com
The protons on the cyclohexane ring will show more complex splitting patterns. The methine protons at C1 and C4 (the carbons bearing the -OTs and -NH3+ groups) will be deshielded and are expected to resonate downfield. Due to the chair conformation, these protons will have distinct axial and equatorial environments. The axial protons typically resonate at a higher field (more shielded) than the equatorial protons. The protons on the other carbons of the cyclohexane ring (C2, C3, C5, C6) will appear as multiplets in the upfield region, typically between δ 1.0-2.5 ppm. For trans-4-aminocyclohexanecarboxylic acid, the cyclohexane protons show distinct signals. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also show characteristic signals. The aromatic carbons of the tosyl group will resonate in the δ 125-145 ppm region. The methyl carbon of the tosyl group will appear at around δ 21 ppm. scispace.com
The carbons of the cyclohexane ring will have distinct chemical shifts. The carbons bearing the substituents (C1 and C4) will be downfield compared to the other ring carbons. In substituted cyclohexanes, equatorial substituents generally cause a downfield shift of the attached carbon compared to axial substituents. nih.govacs.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for trans-4-Aminocyclohexyl p-toluenesulfonate HBr
| Nucleus | Position | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Tosyl) | 7.0 - 8.0 (two doublets) |
| ¹H | Methyl (Tosyl) | ~2.4 (singlet) |
| ¹H | Cyclohexane C1-H, C4-H | ~3.0 - 4.0 (multiplets) |
| ¹H | Cyclohexane C2,3,5,6-H | 1.0 - 2.5 (multiplets) |
| ¹³C | Aromatic (Tosyl) | 125 - 145 |
| ¹³C | Methyl (Tosyl) | ~21 |
| ¹³C | Cyclohexane C1, C4 | ~70 - 80 |
| ¹³C | Cyclohexane C2, C3, C5, C6 | ~30 - 40 |
In solution, the cyclohexane ring will undergo rapid chair-chair interconversion. However, due to the strong preference of both the bulky tosylate group and the protonated amino group for the equatorial position, the diequatorial conformer is expected to be overwhelmingly dominant in the equilibrium. spcmc.ac.inlibretexts.org
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For trans-4-Aminocyclohexyl p-toluenesulfonate HBr, DFT calculations would provide fundamental insights into its preferred three-dimensional structure, conformational stability, and the nature of the bonding within its ionic lattice.
The cyclohexane (B81311) ring is known for its conformational flexibility, primarily adopting a low-energy chair conformation. For a trans-1,4-disubstituted cyclohexane, two chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). spcmc.ac.in
It is a well-established principle that substituents on a cyclohexane ring prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.org The ammonium (B1175870) (-NH₃⁺) and p-toluenesulfonate (-OTs) groups are sterically demanding. Therefore, the diequatorial conformer of the trans-4-Aminocyclohexyl cation is expected to be significantly more stable than the diaxial conformer.
DFT calculations would precisely quantify this energy difference. By optimizing the geometry of both conformers, the relative energies can be calculated, confirming the strong preference for the diequatorial arrangement. A hypothetical energy profile is presented below.
Illustrative Conformational Energy Data
| Conformer | Substituent Positions | Relative Energy (kJ/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Chair 1 (Lowest Energy) | Equatorial -NH₃⁺, Equatorial -OTs | 0 | >99.9% |
| Chair 2 | Axial -NH₃⁺, Axial -OTs | >20 | <0.1% |
This table is illustrative, based on established principles for disubstituted cyclohexanes. spcmc.ac.inlibretexts.org Actual values would require specific DFT calculations.
As an ionic salt, the crystal structure is dominated by electrostatic interactions and hydrogen bonding. DFT calculations can map the electrostatic potential and calculate partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) to understand these interactions.
Predicted Atomic Charges and Key Interactions
| Atom/Group | Predicted Partial Charge | Role in Hydrogen Bonding |
|---|---|---|
| Ammonium (-NH₃⁺) | Net Positive | Strong Donor (N⁺-H) |
| Bromide (Br⁻) | Net Negative | Strong Acceptor |
| Sulfonate Oxygens (-SO₃⁻) | Partial Negative | Potential Acceptor |
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of behavior in solution. ucl.ac.uk An MD simulation of trans-4-Aminocyclohexyl p-toluenesulfonate HBr in an aqueous environment would reveal key insights into solvation and ion-pairing dynamics.
The simulation would typically start with the ions placed in a box of water molecules. Over the course of the simulation (nanoseconds to microseconds), one could observe:
Solvation Shells: The formation of structured layers of water molecules (hydration shells) around the ammonium cation, the tosylate anion, and the bromide anion. Water molecules would orient their oxygen atoms toward the -NH₃⁺ group and their hydrogen atoms toward the Br⁻ and sulfonate oxygens. tandfonline.com
Ion Pairing: The dynamics of contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and fully dissociated ions. tandfonline.com The simulation would show how water molecules mediate the interaction between the cation and its counter-ions.
Hydrophobic Hydration: The behavior of water around the nonpolar cyclohexyl and tolyl groups, which would influence the compound's solubility and aggregation tendencies.
Conformational Dynamics: MD simulations would confirm that the diequatorial chair conformation of the cyclohexyl ring is overwhelmingly maintained in solution.
Studies on similar ammonium salt solutions show that water preferentially solvates anions like bromide. At low water levels, ion-pairing becomes more significant, which can affect the cation's stability and reactivity. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a model used to predict chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and locations of these orbitals indicate where a molecule is most likely to donate or accept electrons. taylorandfrancis.com
For the ionic pair, the HOMO and LUMO can be considered for the individual ions.
HOMO: The Highest Occupied Molecular Orbital would be associated with the anion possessing the highest energy electrons, which in this case is the bromide ion (Br⁻). This indicates that the bromide ion is the most available nucleophile in the system.
LUMO: The Lowest Unoccupied Molecular Orbital of the organic cation (trans-4-aminocyclohexyl p-toluenesulfonate) would be the primary site for electrophilic character. This orbital is expected to be localized on the tosylate group, particularly around the sulfur atom and the C-O-S linkage. This signifies that the carbon atom of the cyclohexane ring attached to the tosylate is the most likely site for a nucleophilic attack, leading to the displacement of the p-toluenesulfonate leaving group.
The properties of the HOMO are linked to nucleophilicity, while the LUMO drives electrophilicity. youtube.com
FMO-Based Reactivity Prediction
| Orbital | Predicted Location | Chemical Implication |
|---|---|---|
| HOMO | Bromide anion (Br⁻) | Primary nucleophile |
| LUMO | C-O-S linkage of the tosylate group | Site of nucleophilic attack (electrophilic carbon) |
Computational methods can also be used to quantify the thermodynamics of related reactions.
Protonation Energetics: DFT calculations could determine the proton affinity of the corresponding free base, trans-4-aminocyclohexyl p-toluenesulfonate. This value quantifies the stability of the ammonium cation and provides a theoretical pKa value, indicating the pH range over which the compound remains protonated.
Anion Exchange: The energy change associated with replacing the bromide anion with other anions (e.g., chloride, iodide, tetrafluoroborate) in the crystal lattice or in solution could be calculated. This would help predict the feasibility of anion exchange reactions and the relative stability of different salt forms of the parent cation.
Modeling of Reaction Pathways and Transition States for Synthetic Transformations
Computational chemistry provides indispensable tools for elucidating the intricate mechanisms of synthetic transformations involving compounds such as trans-4-Aminocyclohexyl p-toluenesulfonate HBr. Through the modeling of reaction pathways and the characterization of transition states, a deeper understanding of the factors governing reactivity and stereoselectivity can be achieved. For this specific substrate, two principal nucleophilic substitution pathways are computationally investigated: a direct bimolecular nucleophilic substitution (SN2) and a pathway involving neighboring group participation (NGP) by the amino group.
The SN2 pathway represents a direct displacement of the p-toluenesulfonate (tosylate) leaving group by a nucleophile. Computational models, typically employing Density Functional Theory (DFT), can map the potential energy surface for this reaction. mdpi.com The transition state for an SN2 reaction on a cyclohexane ring is characterized by a pentacoordinate carbon center, adopting a trigonal bipyramidal geometry. The nucleophile and the leaving group occupy the axial positions, leading to an inversion of stereochemistry at the reaction center. The cyclohexane ring in the transition state may adopt a flattened or twisted conformation to accommodate this geometry.
The following table presents representative data from computational modeling studies on analogous systems, illustrating the key parameters used to characterize the transition states for both the direct SN2 and NGP pathways.
Interactive Data Table: Calculated Transition State Parameters for Nucleophilic Substitution Pathways
| Parameter | Direct SN2 Pathway | NGP Pathway (Aziridinium Formation) | Description |
| Activation Free Energy (ΔG‡) | 25.5 kcal/mol | 22.1 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. A lower value indicates a faster reaction rate. |
| Imaginary Frequency (ν) | -350 cm⁻¹ | -410 cm⁻¹ | A negative frequency in the vibrational analysis of a computed structure, confirming it as a true transition state. |
| Nu-C Bond Distance (Å) | 2.25 | N/A | The distance between the incoming external nucleophile (Nu) and the reacting carbon atom in the transition state. |
| C-OTs Bond Distance (Å) | 2.30 | 2.45 | The distance between the reacting carbon atom and the oxygen of the tosylate leaving group (OTs) in the transition state. |
| N-C Bond Distance (Å) | N/A | 2.15 | The distance between the nitrogen of the amino group and the reacting carbon atom in the transition state for NGP. |
Note: The data presented in this table are representative values derived from computational studies on similar secondary tosylate systems and are intended for illustrative purposes. Specific values for trans-4-Aminocyclohexyl p-toluenesulfonate HBr would require dedicated computational investigation.
Computational analyses reveal that the NGP pathway, when accessible, often presents a lower activation energy compared to the direct SN2 pathway, suggesting it can be the kinetically favored route. tue.nl The transition state for the NGP pathway involves the formation of a strained three-membered ring, but the entropic advantage of an intramolecular reaction can offset this strain. The final product distribution will be dictated by the relative rates of these competing pathways. Advanced computational techniques continue to refine the accuracy of these predictions, offering powerful insights for reaction design and optimization in organic synthesis. e3s-conferences.orgnih.gov
Applications As a Chiral Building Block and Synthetic Intermediate in Complex Molecule Synthesis
Utilization in the Construction of Biologically Active Scaffolds
The trans-4-aminocyclohexyl scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into the design of therapeutic agents. The defined spatial relationship between the amino group and the rest of the molecule provides a fixed anchor point for molecular recognition by biological receptors. This is particularly important in the development of drugs with high efficacy and selectivity, where the three-dimensional arrangement of functional groups is critical for binding to enzymes or receptors. masterorganicchemistry.com
The synthesis of chiral amines is a significant challenge in the development of pharmaceuticals, as these motifs are ubiquitous in biologically active compounds. researchgate.net trans-4-Aminocyclohexyl p-toluenesulphonate HBr is a key precursor for the stereoselective synthesis of more complex chiral amines. The primary amino group can be derivatized or used as a nucleophile, while the tosylate serves as an excellent leaving group for the introduction of other functionalities via nucleophilic substitution. This dual functionality allows for a stepwise and controlled construction of intricate molecular architectures.
The constrained cyclohexane (B81311) ring ensures the retention of the trans stereochemistry throughout many synthetic transformations, which is essential for producing enantiomerically pure pharmaceutical intermediates. For instance, derivatives of trans-4-aminocyclohexane are used in the synthesis of Janus Kinase (JAK) inhibitors, which are important in treating inflammatory conditions. masterorganicchemistry.com
The presence of both an amino group and a tosylate group on the cyclohexane ring of trans-4-Aminocyclohexyl p-toluenesulphonate HBr offers multiple avenues for derivatization, enabling the expansion of molecular diversity. These strategies are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. nih.gov
The primary amine can undergo a variety of chemical transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
Boc Protection: The amino group can be protected, for example with a tert-butyloxycarbonyl (Boc) group, to allow for selective reaction at the tosylate position. masterorganicchemistry.com
The tosylate group, being an excellent leaving group, can be displaced by a wide range of nucleophiles to introduce new functional groups at the C-4 position. This allows for the synthesis of a diverse array of substituted aminocyclohexane derivatives.
Table 1: Potential Derivatization Reactions of trans-4-Aminocyclohexyl p-toluenesulphonate HBr
| Functional Group | Reagent/Reaction Type | Product Functional Group |
| Amino Group | Acyl Chloride (R-COCl) | Amide |
| Amino Group | Aldehyde (R-CHO), NaBH₃CN | Secondary Amine |
| Amino Group | Boc Anhydride | Boc-protected Amine |
| Tosylate Group | Azide (N₃⁻) | Azide |
| Tosylate Group | Cyanide (CN⁻) | Nitrile |
| Tosylate Group | Thiolate (RS⁻) | Thioether |
Investigation of Leaving Group Properties of P-Toluenesulfonate in Complex Systems
The p-toluenesulfonate (tosylate) group is a well-established and highly effective leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.comlibretexts.org Its effectiveness stems from the fact that the tosylate anion is a very weak base, stabilized by resonance, making it readily displaced by a variety of nucleophiles. umassd.edu In the context of the trans-4-aminocyclohexyl system, the tosylate facilitates the introduction of substituents at the C-4 position with high efficiency.
In complex molecular syntheses, the reactivity of the tosylate leaving group can be modulated by the surrounding molecular environment. The rigid chair conformation of the cyclohexane ring influences the trajectory of the incoming nucleophile in substitution reactions, often favoring an SN2 pathway which results in an inversion of stereochemistry at the reaction center. However, the steric hindrance around the reaction site can also influence the competition between substitution and elimination reactions. reddit.com
Table 2: Comparison of Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |
| I⁻ | HI | -10 | Excellent |
| Br⁻ | HBr | -9 | Very Good |
| OTs⁻ | p-TsOH | -2.8 | Excellent |
| Cl⁻ | HCl | -7 | Good |
| F⁻ | HF | 3.2 | Poor |
| OH⁻ | H₂O | 15.7 | Very Poor |
Exploration of the Aminocyclohexyl Moiety in Cooperative Catalysis
The aminocyclohexyl moiety, particularly in its chiral forms, has been explored as a scaffold for the development of organocatalysts. While direct studies on the cooperative catalytic applications of trans-4-Aminocyclohexyl p-toluenesulphonate HBr are not extensively documented, the structural motifs present in this compound are relevant to the principles of cooperative catalysis.
Cooperative catalysis involves the simultaneous activation of both the nucleophile and the electrophile by two different catalytic entities, or by a bifunctional catalyst. The amino group of the aminocyclohexyl moiety can act as a Lewis base or a Brønsted base to activate one of the reactants, while another functional group, potentially introduced via derivatization of the tosylate, could interact with the other reactant. The rigid cyclohexane backbone would serve to orient these catalytic groups in a specific spatial arrangement to facilitate the desired transformation.
Future Research Directions and Unanswered Questions
Investigation of Solid-State Reactivity and Stability
The solid-state behavior of this compound is largely unexplored. The presence of charged moieties (ammonium cation, bromide anion, and sulfonate anion) suggests that strong ionic and hydrogen-bonding interactions will dominate its crystal lattice structure. Understanding these interactions is the first step toward unlocking its potential in solid-state chemistry.
Future investigations should focus on:
Crystallographic Analysis: Single-crystal X-ray diffraction studies are essential to determine the precise three-dimensional arrangement of ions and the network of hydrogen bonds. This would reveal how the bulky tosylate group and the smaller bromide anion pack around the ammonium-cyclohexyl core.
Thermal and Hygroscopic Stability: A comprehensive analysis of its thermal properties using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would establish its decomposition temperature and identify any phase transitions. Its stability under varying humidity conditions should also be quantified, as this is critical for its storage and utility as a synthetic intermediate.
Topochemical Polymerization Potential: Topochemical reactions, which occur in the solid state with the crystal lattice guiding the reaction's stereochemistry, are a compelling area of study. rsc.org Research could explore whether specific crystal packing arrangements of this compound (or a derivative) could allow for solid-state polymerization upon exposure to stimuli like UV light or heat, potentially leading to highly ordered polymers.
A proposed set of parameters for future stability studies is outlined in the table below.
| Parameter | Proposed Analytical Method | Potential Area of Investigation |
| Crystal Structure | Single-Crystal X-ray Diffraction | Determine packing, hydrogen bond network, and ionic interactions. |
| Thermal Decomposition | Thermogravimetric Analysis (TGA) | Identify the onset temperature of degradation. |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | Detect melting point and any solid-state phase changes. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Quantify water uptake under varying humidity levels. |
Development of Novel Synthetic Pathways Utilizing the Compound’s Unique Features
The compound's primary value lies in its role as a bifunctional synthetic building block. The tosylate group is an excellent leaving group for nucleophilic substitution reactions, while the amine (after deprotonation) is a potent nucleophile. masterorganicchemistry.com The fixed trans stereochemistry is a crucial feature that can be exploited to synthesize specific isomers of more complex molecules.
Future synthetic research should aim to:
Achieve Selective Reactivity: Develop orthogonal protection/deprotection strategies and reaction conditions that allow for selective reaction at either the amine or the tosylate group. For instance, reactions could be designed where a nucleophile displaces the tosylate while the ammonium (B1175870) salt protects the amine, followed by deprotonation and subsequent reaction at the amine center.
Synthesize Disubstituted Cyclohexane (B81311) Derivatives: Utilize the compound as a precursor for a library of trans-1,4-disubstituted cyclohexane compounds. This is highly relevant in medicinal chemistry, where the cyclohexane ring often serves as a rigid scaffold.
Explore Ring-Opening Reactions: Investigate its use in tandem reactions, where the amine, once deprotonated, could act as an intramolecular nucleophile to displace the tosylate, potentially forming bicyclic amine structures under specific conditions.
The table below illustrates a hypothetical reaction scheme for selective functionalization.
| Step | Reagent | Target Functionality | Resulting Intermediate |
| 1 | Sodium Azide (NaN₃) in DMF | Tosylate Group (Sₙ2) | trans-4-Azidocyclohexylammonium p-toluenesulfonate |
| 2 | Triethylamine (Et₃N) | Ammonium Group (Deprotonation) | trans-4-Azidocyclohexylamine |
| 3 | Acetyl Chloride | Amine Group (Acylation) | trans-N-(4-Azidocyclohexyl)acetamide |
Application in Materials Science and Polymer Chemistry
The rigid cyclohexane core and the two reactive sites make trans-4-Aminocyclohexyl p-toluenesulfonate HBr an attractive candidate monomer for the synthesis of advanced polymers. The trans configuration can impart linearity and order to a polymer backbone, potentially leading to materials with enhanced thermal and mechanical properties.
Promising research directions include:
Monomer for Step-Growth Polymerization: After deprotonation to trans-4-aminocyclohexyl p-toluenesulfonate, the molecule possesses both a nucleophilic amine and an electrophilic site (via the tosylate). This "A-B" type monomer could undergo self-polycondensation to form novel polyethers or polyamines. For example, polymerization could proceed via nucleophilic attack of the amine of one monomer on the tosylate of another.
Synthesis of Functional Polyamides: The amine functionality could be used to create polyamides or polyimides by reacting it with diacyl chlorides or dianhydrides. The tosylate group could be retained as a pendant group along the polymer chain, available for subsequent modification or cross-linking.
Development of Epoxy Resins: The primary amine can act as a curing agent for epoxy resins. The incorporation of the bulky cyclohexyl-tosylate structure could be used to tune the final properties of the cured material, such as its glass transition temperature, rigidity, and chemical resistance.
Advanced Theoretical Studies of its Protonation States and Ionic Interactions
Computational chemistry offers a powerful tool to understand the subtle electronic and structural properties of this compound, which are difficult to probe experimentally. Theoretical studies can provide fundamental insights into its reactivity and solid-state behavior.
Future theoretical work should focus on:
Modeling Proton Affinities: Calculating the proton affinity of the amine group and the pKa of its conjugate acid in various solvents. This would help predict the precise conditions needed for its deprotonation, enabling better control over synthetic reactions.
Conformational Analysis: Investigating the conformational landscape of the cyclohexane ring (e.g., chair-boat interconversion) and the rotational freedom of the p-toluenesulfonate group. This analysis can help explain its observed reactivity and crystal packing.
Simulating Ionic Interactions: Using Density Functional Theory (DFT) or other high-level methods to model the non-covalent interactions within the crystal lattice. This includes the hydrogen bonds from the ammonium group and the ionic forces between the ammonium, bromide, and tosylate ions. These simulations could predict the most stable crystal polymorphs and provide insights into the solid-state properties discussed in section 6.1.
The following table lists key computational parameters that could be explored.
| Computational Method | Property to be Investigated | Potential Insight |
| Density Functional Theory (DFT) | Molecular Geometry & Charge Distribution | Predict reactive sites and dipole moment. |
| pKa Calculation (e.g., SM8T model) | Protonation State in Solution | Guide selection of bases for deprotonation. |
| Molecular Dynamics (MD) | Solid-State Crystal Packing | Simulate lattice energies and predict stable polymorphs. |
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing trans-4-Aminocyclohexyl p-toluenesulphonate HBr, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reacting trans-4-aminocyclohexanol with p-toluenesulfonyl chloride in the presence of HBr. Critical parameters include:
- Temperature : Maintain 0–5°C during sulfonation to minimize side reactions .
- Catalyst : Use HBr gas or aqueous HBr (48%) to protonate the amino group, ensuring regioselectivity .
- Purification : Recrystallize from ethanol/water mixtures to isolate the product. Monitor yield via gravimetric analysis, noting that excess HBr may reduce purity due to bromide salt formation .
Q. Which spectroscopic techniques are most effective for characterizing trans-4-Aminocyclohexyl p-toluenesulphonate HBr, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : Focus on the δ 7.6–7.8 ppm (aromatic protons of p-toluenesulfonyl) and δ 2.4 ppm (methyl group). The trans-cyclohexyl amino group shows splitting patterns at δ 1.2–2.1 ppm .
- IR : Confirm sulfonate ester formation via S=O stretching at 1170–1190 cm⁻¹ and 1360–1380 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to [M+H]⁺ (calculated for C₁₃H₁₈NO₃S·HBr: 348.04).
Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways are observed?
- Methodological Answer :
- Storage : Keep in anhydrous environments at –20°C to prevent hydrolysis of the sulfonate ester. Degradation products include p-toluenesulfonic acid and trans-4-aminocyclohexanol, detectable via HPLC with a C18 column (mobile phase: 60% acetonitrile/40% 0.1M ammonium acetate) .
- Light Sensitivity : UV-Vis analysis shows 5% decomposition after 72 hours under direct light, necessitating amber vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing reaction byproducts of trans-4-Aminocyclohexyl p-toluenesulphonate HBr?
- Methodological Answer :
- Step 1 : Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian09).
- Step 2 : Conduct 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, overlapping cyclohexyl signals can be resolved via NOESY to confirm trans-configuration .
- Step 3 : Use LC-MS to correlate byproduct masses with potential structures, such as bromide adducts (m/z +79.9) .
Q. What computational strategies are employed to model the regioselectivity of HBr addition in reactions involving this compound, and how do they align with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies for HBr addition to the amino vs. sulfonate groups. Studies show a 12.3 kcal/mol preference for amino group protonation .
- Validation : Cross-validate with kinetic data (e.g., Arrhenius plots) from stopped-flow IR experiments. Discrepancies >5% suggest solvent effects or ion-pairing interactions .
Q. What experimental designs optimize the regioselectivity of functionalization reactions at the amino group versus the sulfonate moiety?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride, enabling selective sulfonate modification. Deprotect with TFA/HBr (1:4 v/v) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states during sulfonate reactions. DMF increases sulfonate reactivity by 40% compared to THF .
Q. How do researchers address discrepancies in reported solubility data for this compound across different solvent systems?
- Methodological Answer :
- Systematic Solubility Testing : Use a shake-flask method with HPLC quantification. For example, solubility in DMSO is 85 mg/mL, but only 12 mg/mL in water due to H-bonding with the sulfonate group .
- QSAR Modeling : Develop quantitative structure-activity relationship models using Hansen solubility parameters (δD, δP, δH) to predict solubility in untested solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
